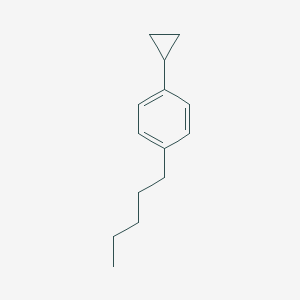
1-Cyclopropyl-4-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-pentylbenzene: is an organic compound with the molecular formula C14H20 . It consists of a benzene ring substituted with a cyclopropyl group at the 1-position and a pentyl group at the 4-position. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-pentylbenzene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl and pentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-pentylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation using reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in the presence of a Lewis acid for bromination, HNO3 and H2SO4 for nitration, and concentrated H2SO4 for sulfonation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
1-Cyclopropyl-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug design and development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-pentylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Pathways: The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the pentyl group, leading to different physical and chemical properties.
Pentylbenzene: Similar structure but lacks the cyclopropyl group, affecting its reactivity and applications.
Cyclopropylmethylbenzene: Contains a cyclopropylmethyl group instead of a cyclopropyl and pentyl group, leading to different reactivity.
Uniqueness: 1-Cyclopropyl-4-pentylbenzene is unique due to the presence of both cyclopropyl and pentyl groups, which confer distinct steric and electronic effects on the benzene ring
Properties
Molecular Formula |
C14H20 |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-cyclopropyl-4-pentylbenzene |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
InChI Key |
AQEVNRHAPNFWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















